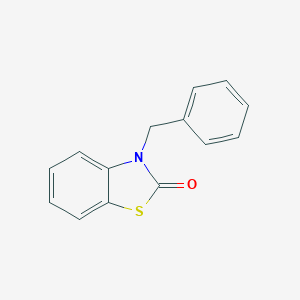

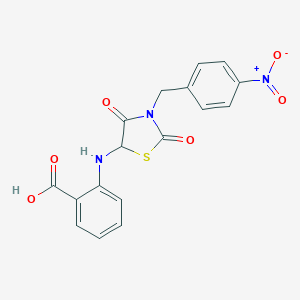

![molecular formula C17H16N2O3S B353082 N-[2-(甲硫基)苯基]-3-(2-氧代-1,3-苯并噁唑-3(2H)-基)丙酰胺 CAS No. 851989-20-3](/img/structure/B353082.png)

N-[2-(甲硫基)苯基]-3-(2-氧代-1,3-苯并噁唑-3(2H)-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide” is a chemical compound. Unfortunately, there’s not much specific information available about this compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . Unfortunately, the specific molecular structure analysis for “N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide” is not available in the resources.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, molecular weight, and toxicity . Unfortunately, the specific physical and chemical properties for “N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide” are not available in the resources.作用机制

N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a selective GPR119 agonist that binds to the receptor and activates downstream signaling pathways. Activation of GPR119 leads to increased intracellular cAMP levels, which in turn activates protein kinase A and leads to the phosphorylation of key proteins involved in insulin secretion. N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has also been shown to activate the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in glucose uptake and metabolism.

Biochemical and Physiological Effects:

N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to improve glucose tolerance and increase insulin secretion in preclinical studies. In addition, N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to increase GLP-1 secretion, which further enhances insulin secretion and improves glucose homeostasis. N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has also been shown to increase adiponectin levels, which may have beneficial effects on lipid metabolism and insulin sensitivity.

实验室实验的优点和局限性

One of the advantages of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is its selectivity for GPR119, which minimizes off-target effects. N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has also been shown to have good oral bioavailability and a favorable pharmacokinetic profile. However, one limitation of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is its short half-life, which may limit its therapeutic potential. In addition, further studies are needed to determine the optimal dosing and duration of treatment for N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide.

未来方向

There are several future directions for the development of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. One potential application is in combination therapy with existing antidiabetic drugs, such as metformin or GLP-1 receptor agonists. Another direction is the development of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide analogs with improved pharmacokinetic properties and longer half-lives. In addition, further studies are needed to determine the long-term safety and efficacy of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in humans.

合成方法

N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide was first synthesized by a team of researchers at Metabasis Therapeutics Inc. The synthesis method involves the reaction of 2-bromo-4-methylthiophenol with 2-amino-3-bromo-1,4-benzoxazin-5(2H)-one to form 2-(methylsulfanyl)-N-(2-bromo-4-methylphenyl)benzamide. This intermediate is then reacted with 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid to form N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide.

科学研究应用

光氧化还原催化

光氧化还原催化涉及使用光驱动化学反应。研究人员已经探索了使用这种化合物作为级联环化反应的光氧化还原催化剂。 具体而言,它已被用于合成苯并噻吩和苯并硒吩,这些是有价值的杂环化合物,具有多种应用 .

抗菌活性

该化合物的结构表明具有潜在的抗菌特性。研究人员合成了相关的衍生物,例如 2-氮杂-3-异丙基-1-[4-(苯磺酰基)苯基]-1,4-丁二酮。该衍生物对革兰氏阳性和革兰氏阴性菌均表现出良好的抗菌活性。 值得注意的是,它有效地抑制了粪肠球菌生物膜的生长 .

安全和危害

属性

IUPAC Name |

N-(2-methylsulfanylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-23-15-9-5-2-6-12(15)18-16(20)10-11-19-13-7-3-4-8-14(13)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHXKTKUNNWFDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49724557 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

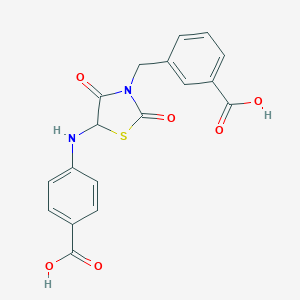

![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)

![3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353009.png)

![2-{[3-(3-Carboxybenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B353016.png)

![3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353021.png)

![3-[2-(2-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B353026.png)

![3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B353027.png)

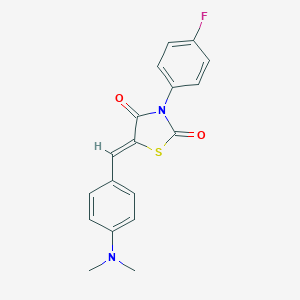

![methyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B353033.png)